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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cilastatin is a crucial pharmaceutical agent, recognized for its role as a renal dehydropeptidase

inhibitor.[1][2] This inhibition is vital for preventing the metabolism of certain carbapenem

antibiotics, such as imipenem, thereby prolonging their therapeutic effects.[1][2] The specific

stereoisomer, (R,R)-Cilastatin, is the active form utilized in clinical applications. A thorough

understanding of its three-dimensional structure and conformational flexibility is paramount for

comprehending its mechanism of action, designing novel derivatives, and optimizing its

pharmaceutical properties. This technical guide provides an in-depth analysis of the structure

and conformation of (R,R)-Cilastatin, integrating data from crystallographic studies and

outlining methodologies for further conformational analysis.

Molecular Structure and Properties
(R,R)-Cilastatin is a derivative of the amino acid cysteine and possesses a complex structure

with multiple stereocenters and flexible regions.[2]
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Property Value

Molecular Formula C₁₆H₂₆N₂O₅S[3]

Molecular Weight 358.45 g/mol [3]

IUPAC Name

(2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-

[[[(1S)-2,2-

dimethylcyclopropyl]carbonyl]amino]-2-

heptenoic acid[3]

CAS Registry Number 82009-34-5[3]

Structural Analysis: The Crystalline State
The primary source of high-resolution structural data for (R,R)-Cilastatin comes from X-ray

crystallography, specifically from its co-crystallization with human renal dipeptidase. The

Protein Data Bank (PDB) entry 1ITU provides the atomic coordinates of cilastatin in its bound

state.[4]

Crystal Structure Data Summary (PDB ID: 1ITU)
The following table summarizes key structural parameters of (R,R)-Cilastatin as observed in

the 1ITU crystal structure. These parameters define the geometry of the molecule in its

biologically active conformation when bound to its target enzyme.

Parameter Description

Total Structure Weight 84.08 kDa (for the complex)[4]

Atom Count 6,475 (for the complex)[4]

Modeled Residue Count 738 (for the complex)[4]

Note: The data from PDB entry 1ITU represents the conformation of cilastatin when bound to

its target enzyme and may not fully represent its conformational preferences in an unbound

state in solution.
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Conformational Analysis
The biological activity of a flexible molecule like (R,R)-Cilastatin is not solely determined by its

solid-state structure but also by the ensemble of conformations it can adopt in solution.

Understanding this conformational landscape is crucial for drug design and development. The

primary experimental and computational techniques for this analysis are Nuclear Magnetic

Resonance (NMR) spectroscopy and molecular modeling.

Experimental Protocols
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and

dynamics of molecules in solution. For a molecule like (R,R)-Cilastatin, a combination of one-

dimensional and two-dimensional NMR experiments would be employed.

Sample Preparation:

Dissolve a high-purity sample of (R,R)-Cilastatin sodium salt in a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.

Add a small amount of a reference standard, such as DSS or TMS, for chemical shift

calibration.

Transfer the solution to a high-quality NMR tube.

Data Acquisition: A suite of NMR experiments should be performed on a high-field NMR

spectrometer (e.g., 500 MHz or higher):

¹H NMR: To identify all proton signals and their chemical environments.

¹³C NMR: To identify all carbon signals.

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings through

bonds, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings, providing information about the connectivity across multiple bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is

crucial for determining the three-dimensional fold and conformation of the molecule.

Data Analysis:

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

Quantify the NOE cross-peak intensities from the NOESY/ROESY spectra.

Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from

coupling constants (e.g., via the Karplus equation), as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution conformations

consistent with the experimental data.

Computational conformational Analysis
Computational chemistry provides a powerful avenue to explore the conformational landscape

of a molecule, calculate the relative energies of different conformers, and understand the

factors governing its flexibility.

Methodology:

Initial Structure Generation: The starting point for a computational conformational analysis

can be the crystal structure from PDB entry 1ITU or a 2D-to-3D conversion of the chemical

structure.

Conformational Search: A systematic or stochastic search of the conformational space is

performed to identify low-energy conformers. Common methods include:

Systematic Search: Rotating each rotatable bond by a defined increment. This is

computationally expensive but thorough for molecules with a limited number of rotatable

bonds.
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Stochastic/Monte Carlo Search: Randomly changing torsional angles and accepting or

rejecting the new conformation based on its energy.

Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule over time at a

given temperature, allowing it to explore different conformations.

Energy Minimization and Ranking: Each identified conformation is subjected to geometry

optimization using a suitable force field (e.g., MMFF94, OPLS) or quantum mechanical

method (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum.

The conformers are then ranked based on their relative energies.

Clustering and Analysis: The resulting low-energy conformations are clustered based on their

structural similarity (e.g., by RMSD) to identify the major conformational families. The

population of each conformer at a given temperature can be estimated using the Boltzmann

distribution.

Visualizations
Molecular Structure of (R,R)-Cilastatin
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(R,R)-Cilastatin Stereochemistry
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Caption: Key functional groups and stereocenters of (R,R)-Cilastatin.
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Workflow for Conformational Analysis

Experimental Approach (NMR)

Computational Approach

Prepare (R,R)-Cilastatin Sample

Acquire 1D & 2D NMR Data
(COSY, HSQC, HMBC, NOESY)

Assign Resonances

Extract Distance & Dihedral Restraints

Calculate Solution Structure Ensemble

Combined Structural & Conformational Analysis

Generate Initial 3D Structure

Perform Conformational Search
(MD, Monte Carlo)

Minimize & Rank Conformers by Energy

Cluster & Analyze Conformational Families

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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